Einecs 303-195-3
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) number 303-195-3 corresponds to a chemical substance regulated under EU chemical legislation. Computational toxicology studies, such as Read-Across Structure Activity Relationships (RASAR), often employ similarity metrics (e.g., Tanimoto index ≥70% via PubChem 2D fingerprints) to cluster EINECS compounds with structurally or functionally analogous substances . This approach enables extrapolation of toxicological and physicochemical data from labeled compounds to uncharacterized EINECS entries, including 303-195-3 .
Properties
CAS No. |
94159-19-0 |
|---|---|
Molecular Formula |
C16H30N12O4 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
decanedioic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H18O4.2C3H6N6/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*4-1-7-2(5)9-3(6)8-1/h1-8H2,(H,11,12)(H,13,14);2*(H6,4,5,6,7,8,9) |
InChI Key |
GNRLRPDUWRTDOE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 303-195-3 involves specific synthetic routes and reaction conditions. The compound can be synthesized through coordination reactions involving iron ions and N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycine sodium salt. The reaction conditions are typically neutral or weakly alkaline, with stirring and heating in the solution for a period of time, followed by filtration and drying to obtain the final product .
Chemical Reactions Analysis
Einecs 303-195-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Einecs 303-195-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving coordination chemistry and metal ion interactions. In medicine, the compound could be explored for its potential therapeutic properties. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 303-195-3 involves its interaction with molecular targets and pathways. The compound may exert its effects through coordination with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Key Research Findings
Structural Similarity and Hazard Prediction :
- Chlorinated heterocycles (e.g., Compound A) often exhibit higher respiratory hazards compared to esters (Compound B) due to electrophilic substituents .
- RASAR models predict that This compound may share toxicity endpoints (e.g., skin/eye irritation) with its structural analogs, enabling regulatory compliance without full experimental data .
Functional Versatility :
- Unsaturated esters (Compound B/D) are prioritized in green chemistry for biodegradability, whereas chlorinated analogs (Compound A/C) are critical in high-performance agrochemicals .
Regulatory Implications :
- EINECS compounds lacking experimental data rely on read-across from structurally similar, well-characterized substances under REACH Annex VI .
Q & A
Q. What interdisciplinary approaches enhance mechanistic studies of this compound?
- Integration : Combine omics technologies (proteomics, metabolomics) with high-content imaging to map cellular responses. Partner with computational chemists to refine predictive models .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Key Considerations for Researchers
- Data Transparency : Archive raw datasets in repositories like Zenodo or Figshare, citing DOIs in publications .
- Ethical Compliance : Obtain ethical approvals for biological studies and cite relevant guidelines (e.g., OECD, Helsinki Declaration) .
- Peer Review : Preprint manuscripts on arXiv or bioRxiv for community feedback prior to journal submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
